Boc-L-cysteine

描述

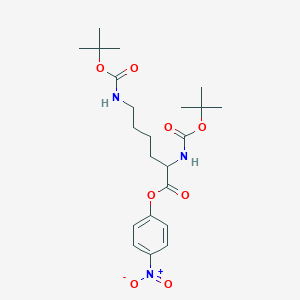

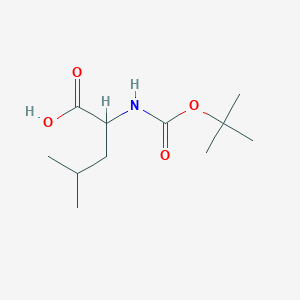

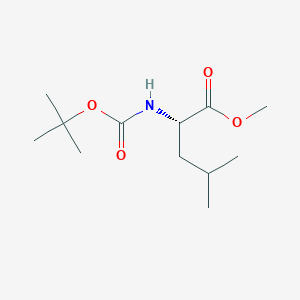

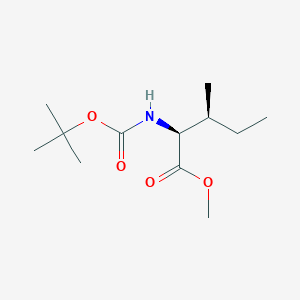

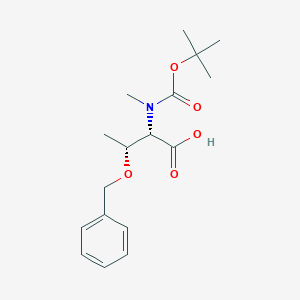

Boc-L-cysteine is a precursor of L-cysteine, which is the rate-limiting amino acid in the production of glutathione . It is formed by the dimerization of two cysteines through the sulfur . It appears as white crystals or crystalline powder .

Synthesis Analysis

Boc-L-cysteine is obtained by incubating L-cysteine with allyl bromide and hydrochloric acid . The conversion from Boc to Boc-L-cysteine is catalyzed by an enzyme called fatty acid synthase .Molecular Structure Analysis

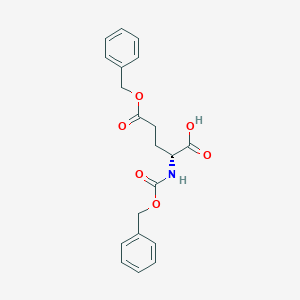

The molecular formula of Boc-L-cysteine is C6H12N2O4S2 . The conversion from Boc to L-cysteine is catalyzed by thiolase, which converts it to cystathionine .Chemical Reactions Analysis

The conversion from Boc to L-cysteine is catalyzed by thiolase, which converts it to cystathionine . Boc-L-cysteine can be reversibly converted to its conjugate (Boc) and back again .Physical And Chemical Properties Analysis

Boc-L-cysteine has a molecular weight of 240.30 . It appears as white crystals or crystalline powder . Its solubility is 0.19 mg/mL . It has a boiling point of 468.2 ℃ at 760 mmHg and a melting point of >240 ℃ (dec) . Its density is 1.6±0.1 g/cm 3 .科学研究应用

-

Peptide and Protein Science

- Boc-L-cysteine is often used as a protecting group for the cysteine thiol group in peptide and protein synthesis . This allows for the creation of complex disulfide-rich peptides and facilitates the semisynthesis of proteins .

- The method involves the protection and subsequent deprotection of cysteine, which has been developed into increasingly sophisticated strategies .

- The outcomes of this application have enabled a vast array of peptide and protein chemistry over the last several decades .

-

Chromatographic Determination of Chiral Amino Acids

- Boc-L-cysteine is used in a reversed-phase high-performance liquid chromatographic (HPLC) method for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers .

- The method involves pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) at room temperature .

- The results showed that the target amino acid enantiomers were separated within 60 minutes on a reversed-phase column, and their resolution values were higher than 2.14 .

-

Determination of Chiral Amino Acids in Vinegar Samples

- Boc-L-cysteine is used in a reversed-phase high-performance liquid chromatographic (HPLC) method for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers in vinegar samples .

- The method involves pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) at room temperature .

- The results showed that the target amino acid enantiomers were separated within 60 minutes on a reversed-phase column, and their resolution values were higher than 2.14 .

-

Bioproduction of L-Cysteine

- Boc-L-cysteine is used in the bioproduction of L-cysteine, a proteogenic amino acid with many applications in the pharmaceutical, food, animal feed, and cosmetic industries .

- The method involves the use of microbial production hosts like Pantoea ananatis, Corynebacterium glutamicum, Pseudomonas sp., and Escherichia coli .

- The outcomes of this application have enabled the fermentative production of L-cysteine on an industrial scale .

-

Improvement of L-Cysteine Production

-

Determination of Chiral Amino Acids in Real World Samples

- Boc-L-cysteine is used in a reversed-phase high-performance liquid chromatographic (HPLC) method for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers in real world samples .

- The method involves pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) at room temperature .

- The results showed that the target amino acid enantiomers were separated within 60 minutes on a reversed-phase column, and their resolution values were higher than 2.14 .

-

Synthesis of Natural Products Using Engineered Plants and Microorganisms

- Boc-L-cysteine is used in the synthesis of natural products using engineered plants and microorganisms .

- The method involves the overexpression of feedback inhibition-insensitive L-serine O-acetyltransferase and weakening the degradation of L-cysteine through the removal of L-cysteine desulfhydrases .

- The outcomes of this application have enabled the fermentative production of L-cysteine on an industrial scale .

-

Improvement of L-Cysteine Biosynthesis

安全和危害

未来方向

Recent advances in chiral analysis of proteins and peptides have developed chromatographic and electrophoretic techniques, such as LC, SFC, GC, and CE, for the enantioseparation of amino acids and peptides . The discovery and development of new chiral stationary phases and derivatization reagents could increase the resolution of chiral separations .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFTGTXIUDKIZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175033 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-cysteine | |

CAS RN |

20887-95-0 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)